N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide
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Overview
Description
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then cyclized to form the oxazole ring. The final step involves the reaction of the oxazole derivative with phenoxyacetyl chloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide .
Uniqueness
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide is unique due to its specific combination of a bromophenyl group and a phenoxyacetamide moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C17H13BrN2O3 |
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Molecular Weight |
373.2 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C17H13BrN2O3/c18-13-8-6-12(7-9-13)15-10-17(23-20-15)19-16(21)11-22-14-4-2-1-3-5-14/h1-10H,11H2,(H,19,21) |
InChI Key |
YSTHTWKBBJBYEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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